4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)8-5-18-9(15-8)10(16)17/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHQUMSAFIQECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695339 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-98-9 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid typically involves the reaction of thioamides with α-haloketones. One common method includes the use of thioacetamide and ethyl 4,4,4-trifluoroacetoacetate as starting materials . The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated thiazole derivatives
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. It has been particularly effective in the development of:
- Anti-inflammatory Agents : The trifluoromethyl group enhances the compound's lipophilicity, which can improve the bioavailability and efficacy of anti-inflammatory drugs.
- Antimicrobial Agents : It has shown promise in the synthesis of compounds with antibacterial and antifungal activities, making it a crucial component in combating infections .
Agricultural Chemistry
In agricultural applications, 4-(4-(trifluoromethyl)phenyl)thiazole-2-carboxylic acid is utilized in:
- Agrochemical Formulations : The compound's unique properties enhance the effectiveness of pesticides and herbicides. It improves target specificity, leading to more effective crop protection while minimizing environmental impact .
- Development of Novel Agrochemicals : Its chemical structure allows for modifications that can lead to new formulations with improved performance against pests and diseases .
Material Science
The incorporation of this compound into materials science has yielded several advancements:
- Polymers and Coatings : It is used to develop materials with enhanced thermal stability and chemical resistance, which are essential for high-performance applications .
- Nanocomposites : Research indicates potential uses in creating nanocomposites that exploit its properties for improved mechanical strength and durability .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for:
- Enzyme Inhibition Studies : The compound aids in understanding biological pathways by acting as an inhibitor in enzyme assays, providing insights into metabolic processes .
- Receptor Binding Studies : Its ability to interact with various receptors makes it useful in drug discovery, particularly in identifying new therapeutic targets .
Case Study 1: Anti-inflammatory Drug Development
A study focused on synthesizing novel anti-inflammatory agents using this compound demonstrated significant improvements in efficacy compared to existing treatments. The incorporation of the trifluoromethyl group was shown to enhance drug-receptor interactions, leading to better therapeutic outcomes.
Case Study 2: Agrochemical Efficacy
Research conducted on agrochemical formulations revealed that the addition of this compound increased the effectiveness of herbicides against resistant weed species. Field trials indicated a reduction in required application rates while maintaining efficacy.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Substituent Position Effects
Electronic and Steric Modifications
Prodrug vs. Active Form
Ring System Variations
- Imidazothiazole derivatives (e.g., ) exhibit rigid fused-ring systems, limiting adaptability to enzyme active sites compared to monocyclic thiazoles.
Biological Activity
Overview
4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid is a heterocyclic compound belonging to the thiazole family, characterized by its unique trifluoromethyl group. This structural feature enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry. The compound has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound’s structure is defined by its thiazole ring and the trifluoromethyl phenyl substituent, which contribute to its reactivity and interaction with biological targets. The presence of the trifluoromethyl group is crucial as it influences the compound's lipophilicity and binding affinity to various enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its minimum inhibitory concentration (MIC) values against various bacterial strains have been documented:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 10.0 |
| Klebsiella pneumoniae | 15.0 |
| Pseudomonas aeruginosa | 20.0 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored through various studies. It has shown promising results in inhibiting cancer cell proliferation across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Multiple Myeloma (MM.1S) | 0.725 |
| Lymphoma (Mino) | 0.648 |
| Colon Adenocarcinoma (CaCo-2) | 11.29 |
These results indicate that the compound can effectively inhibit tumor growth, particularly in hematological malignancies .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been documented, with studies showing its ability to inhibit key inflammatory pathways. The compound has been tested for its effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 18.5 |
| COX-2 | 15.3 |
The inhibition of these enzymes suggests that this compound could be developed into an effective anti-inflammatory drug .
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, leading to various biological effects, including apoptosis in cancer cells and inhibition of bacterial growth .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound, against resistant strains of bacteria. The results indicated superior activity compared to traditional antibiotics, highlighting its potential in treating infections caused by resistant pathogens .
- Cancer Cell Line Studies : In vitro studies on multiple myeloma cell lines demonstrated that treatment with this compound resulted in significant cell cycle arrest and induction of apoptosis, suggesting a potent anticancer mechanism that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via coupling reactions between a thiazole precursor and a trifluoromethylphenyl moiety. For example, condensation reactions using carboxylic acid derivatives (e.g., activated esters) with amines in polar aprotic solvents like DMF or DCM are common. Excess reagents (e.g., 2-3 fold resin) and optimized stoichiometry (slight excess of carboxylic acid component) improve coupling efficiency . Reaction temperature (e.g., 22°C for HCl-mediated steps) and solvent choice significantly affect crystallinity and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, with -NMR used to verify the trifluoromethyl group’s integrity. High-Resolution Mass Spectrometry (HRMS) or LCMS (e.g., m/z 757 [M+H]+ in a recent study) confirms molecular weight . HPLC with retention time analysis (e.g., 1.23 minutes under specific conditions) ensures purity . Infrared (IR) spectroscopy can identify carboxylic acid C=O stretching (~1700 cm) and thiazole ring vibrations .
Q. How is the compound’s solubility profile determined, and what solvents are recommended for biological assays?
- Methodological Answer: Solubility is assessed via phase-solubility studies in solvents like DMSO (common for stock solutions), aqueous buffers (pH-dependent), and ethanol. For biological assays, DMSO is preferred due to its ability to dissolve hydrophobic aromatic systems, but concentrations must be kept below 1% to avoid cellular toxicity. Pre-formulation studies using dynamic light scattering (DLS) can identify aggregation tendencies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum content). To address this:
- Perform dose-response curves across multiple cell lines.
- Include positive controls (e.g., known kinase inhibitors if studying enzyme inhibition).
- Validate target engagement using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
- Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer:
- Docking Studies: Predict binding modes to targets (e.g., enzymes) using software like AutoDock Vina. Focus on the trifluoromethyl group’s role in hydrophobic interactions .
- ADME Prediction: Tools like SwissADME estimate logP (lipophilicity) and permeability. The compound’s carboxylic acid group may limit blood-brain barrier penetration, suggesting prodrug derivatization (e.g., esterification) .
- Metabolic Stability: In silico cytochrome P450 metabolism models identify susceptible sites (e.g., thiazole ring oxidation) for structural modification .
Q. What crystallographic approaches are used to elucidate the compound’s solid-state structure, and how are data contradictions addressed?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the structure. Challenges include:
- Twinned Data: Use SHELXE for iterative phasing and density modification.
- Disorder in the Trifluoromethyl Group: Apply restraints to thermal parameters (ADPs) during refinement .
- Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonds involving the carboxylic acid) .
Q. How can synthetic yield be improved for large-scale preparation without compromising purity?
- Methodological Answer:
- Catalysis: Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity in thiazole-phenyl bond formation .
- Workflow Optimization: Use flow chemistry for exothermic steps (e.g., trifluoromethylation) to improve heat dissipation and scalability.
- Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel (gradient elution with ethyl acetate/hexane) removes byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
